

In Vivo Applications of Y-27632: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Y-29794 tosylate

Cat. No.: B611873

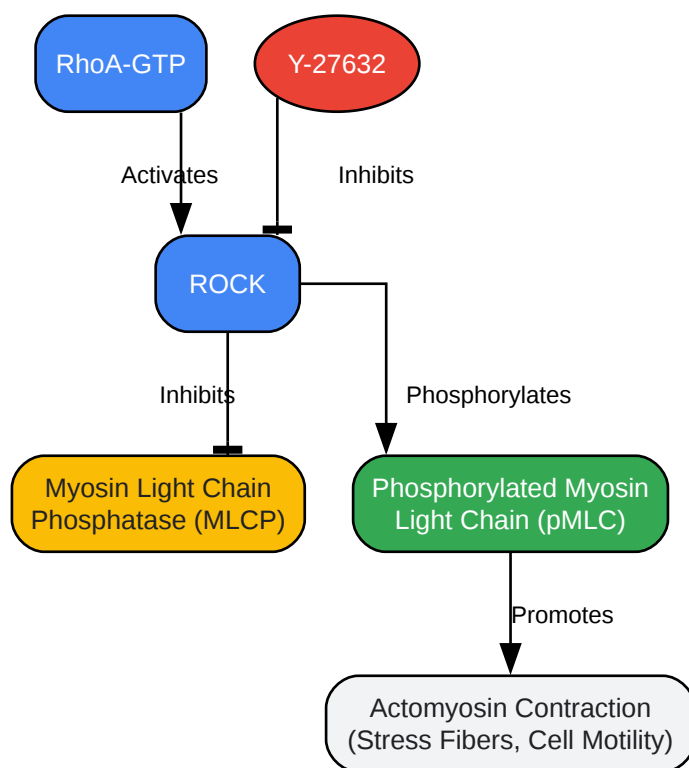
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An In-depth Examination of the ROCK Inhibitor Y-27632 in Preclinical Research

Y-27632, a potent and specific inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK), has emerged as a critical tool in cellular and in vivo research. Its ability to modulate the Rho/ROCK signaling pathway, a central regulator of cell shape, motility, and contraction, has led to its investigation in a wide array of disease models. This technical guide provides a comprehensive overview of in vivo studies utilizing Y-27632, with a focus on experimental protocols, quantitative data, and the underlying signaling mechanisms.

Core Mechanism of Action

Y-27632 competitively inhibits the ATP-binding site of ROCK-I and ROCK-II, preventing the phosphorylation of its downstream substrates.^[1] This inhibition leads to a reduction in actomyosin-based contractility, influencing a variety of cellular processes. The primary signaling pathway affected is the RhoA/ROCK pathway.



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Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.

In Vivo Studies: A Summary of Key Findings

Y-27632 has been evaluated in various animal models for a range of conditions. The following sections summarize key findings and present the data in a structured format.

Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

In a preclinical study using the SOD1G93A mouse model of ALS, oral administration of Y-27632 was investigated for its neuroprotective effects.[2]

Experimental Protocol: ALS Mouse Model

- Animal Model: Male and female SOD1G93A transgenic mice.
- Drug Administration: Oral gavage.
- Dosage: 2 mg/kg and 30 mg/kg body weight.

- Treatment Duration: Daily, starting at a presymptomatic stage.
- Outcome Measures: Motor function assessment, survival analysis.

Quantitative Data: Y-27632 in SOD1G93A Mice

Animal Model	Dosage	Route	Key Findings	Reference
SOD1G93A Mice (Male)	30 mg/kg	Oral	Improved motor function.	[2]
SOD1G93A Mice (Female)	30 mg/kg	Oral	Limited improvement in motor function.	[2]
SOD1G93A Mice (Both)	2 mg/kg and 30 mg/kg	Oral	No significant effect on overall survival.	[2]

Corneal Endothelial Dysfunction

A study explored the therapeutic potential of Y-27632 in a rabbit model of corneal endothelial dysfunction, highlighting its role in promoting cell proliferation and corneal transparency.[\[3\]](#)

Experimental Protocol: Rabbit Corneal Endothelial Dysfunction Model

- Animal Model: New Zealand rabbits.
- Procedure: A suspension of porcine corneal endothelial cells (PCECs) supplemented with Y-27632 was injected into the anterior chamber of the eye.
- Dosage: 100 μ mol/L Y-27632 in the cell suspension.
- Outcome Measures: Slit-lamp examination for corneal opacity and edema, histological analysis (trypan blue-alizarin red staining, hematoxylin-eosin staining), and immunofluorescence.

Quantitative Data: Y-27632 in Corneal Endothelial Dysfunction

Animal Model	Y-27632 Concentration	Application	Key Findings	Reference
New Zealand Rabbit	100 µmol/L	Intr-anterior chamber injection with PCECs	Significant restoration of corneal transparency after 14 days.	[3]

Benign Prostatic Hyperplasia (BPH)

The effect of Y-27632 was investigated in a rat model of BPH, demonstrating its potential to reverse prostatic hyperplasia and fibrosis.[4]

Experimental Protocol: BPH Rat Model

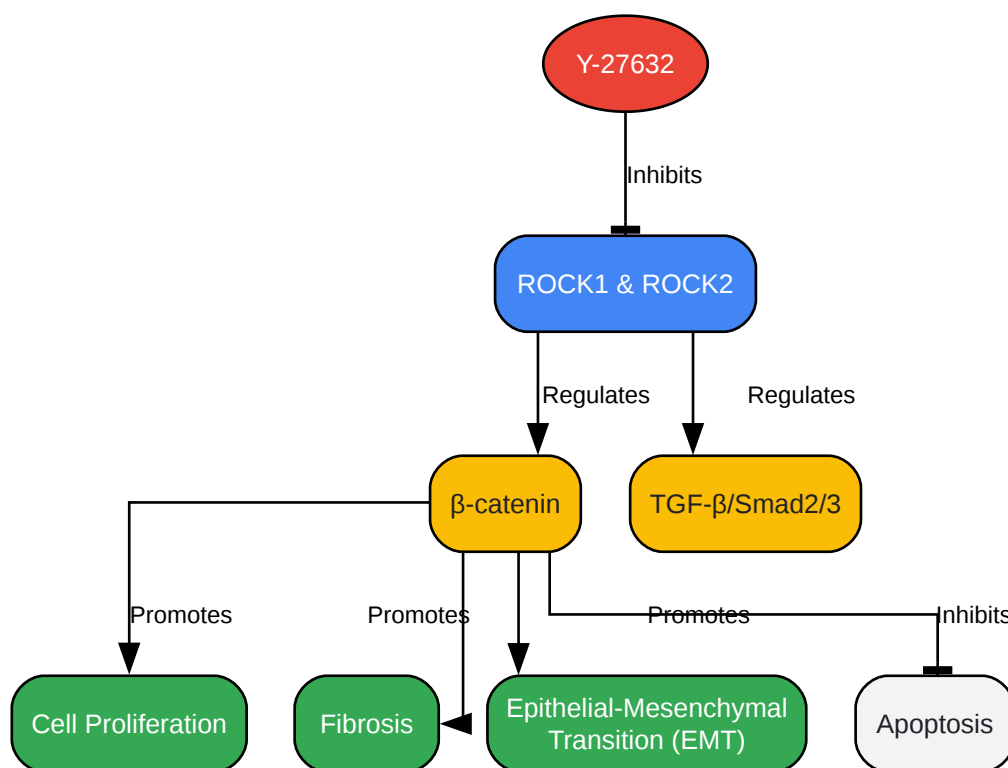
- Animal Model: Rat model of benign prostatic hyperplasia.
- Drug Administration: Not specified in the provided abstract.
- Outcome Measures: Analysis of prostatic hyperplasia and fibrosis.

Quantitative Data: Y-27632 in BPH Rat Model

Animal Model	Dosage	Route	Key Findings	Reference
BPH Rat Model	Not specified	Not specified	Reversal of prostatic hyperplasia and fibrosis.	[4]

Signaling Pathways and Experimental Workflow

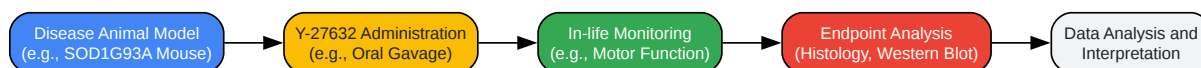
The therapeutic effects of Y-27632 are mediated through its influence on various downstream signaling pathways beyond direct regulation of the actin cytoskeleton. For instance, in the context of BPH, Y-27632 has been shown to inhibit the β -catenin signaling pathway.[4]



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Caption: Downstream signaling pathways affected by Y-27632 in BPH.

The general workflow for in vivo studies with Y-27632 follows a standard preclinical research design.



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Caption: General experimental workflow for in vivo studies with Y-27632.

Conclusion

The ROCK inhibitor Y-27632 has demonstrated significant therapeutic potential in a variety of in vivo models. Its well-defined mechanism of action and the growing body of preclinical data make it a valuable tool for researchers and drug development professionals. Further investigation into its efficacy and safety in different disease contexts is warranted to fully

elucidate its clinical utility. This guide provides a foundational understanding of the in vivo applications of Y-27632, offering a starting point for the design and interpretation of future studies.

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